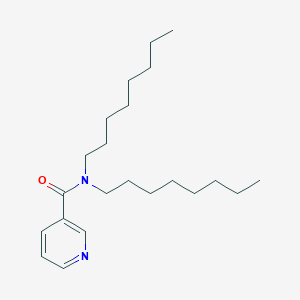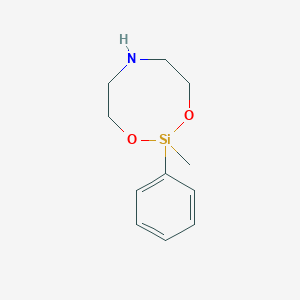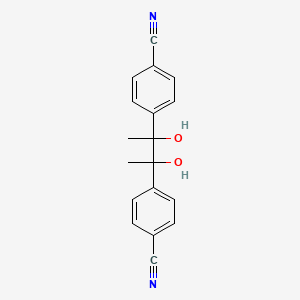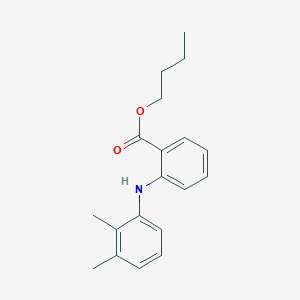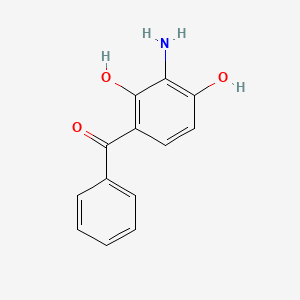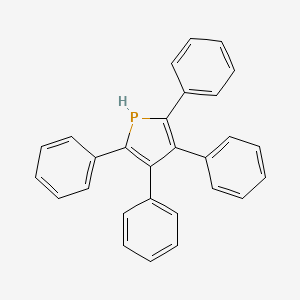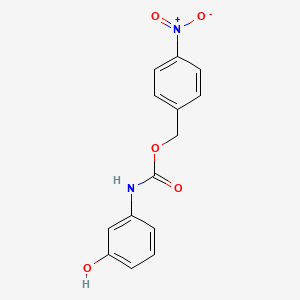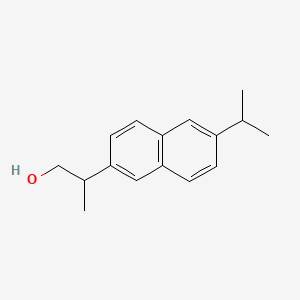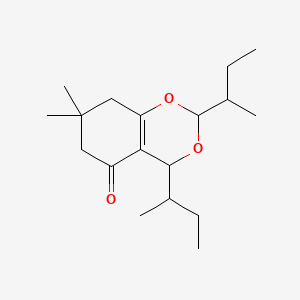
2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one is a complex organic compound with a unique structure that includes a benzodioxin ring fused with a tetrahydro-2H,5H-1,3-benzodioxin-5-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving appropriate diols and aldehydes under acidic conditions.
Introduction of Butan-2-yl Groups: This step involves alkylation reactions using butan-2-yl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
Final Cyclization and Functionalization: The final step involves cyclization to form the tetrahydro-2H,5H-1,3-benzodioxin-5-one core, followed by functionalization to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can be employed to reduce any unsaturated bonds.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogen atoms at specific positions on the benzodioxin ring.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-1,3-benzodioxin-5-one: Similar structure but lacks the additional hydrogenation.
2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-1,3-benzodioxin-5-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
The uniqueness of 2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one lies in its specific substitution pattern and the presence of both butan-2-yl and dimethyl groups, which can impart distinct chemical and physical properties compared to similar compounds.
Propiedades
Número CAS |
83814-05-5 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2,4-di(butan-2-yl)-7,7-dimethyl-6,8-dihydro-4H-1,3-benzodioxin-5-one |
InChI |
InChI=1S/C18H30O3/c1-7-11(3)16-15-13(19)9-18(5,6)10-14(15)20-17(21-16)12(4)8-2/h11-12,16-17H,7-10H2,1-6H3 |
Clave InChI |
UTLHXQNBCLZCFK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C2=C(CC(CC2=O)(C)C)OC(O1)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
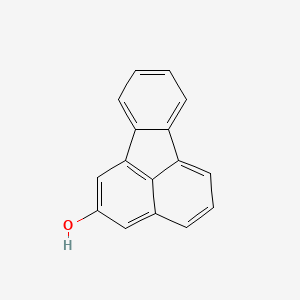
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
